molecular formula C10H10F2O3 B7935404 2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid

2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid

Cat. No.: B7935404
M. Wt: 216.18 g/mol
InChI Key: YHXPHSJPGUAWDC-UHFFFAOYSA-N
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Description

2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoroethoxy group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid typically involves the reaction of 2,2-difluoroethanol with a phenylacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxybenzoic acid, while reduction could produce difluoroethoxybenzyl alcohol.

Scientific Research Applications

2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid
  • 2-(2,2-Difluoroethoxy)ethanol

Uniqueness

2-[2-(2,2-Difluoroethoxy)phenyl]acetic acid is unique due to its specific difluoroethoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications.

Properties

IUPAC Name

2-[2-(2,2-difluoroethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-9(12)6-15-8-4-2-1-3-7(8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXPHSJPGUAWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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